N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Description
N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.37. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Antitumor sulfonamides, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been evaluated in cell-based screens for their antitumor properties. These compounds are potent cell cycle inhibitors and have advanced to clinical trials. They exhibit preliminary clinical activities, disrupting tubulin polymerization or causing a decrease in the S phase fraction in cancer cell lines. Gene expression changes induced by these compounds have been characterized, providing insights into the pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
Antibacterial Activity
A series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides were synthesized and demonstrated moderate to good antibacterial activity against both Gram-positive bacteria, indicating the potential of sulfonamide compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Sulfonamides carrying benzamide moiety have been studied for their inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE), showing significant inhibitory potential at nanomolar levels. This indicates their utility in designing drugs targeting these enzymes, relevant for conditions like glaucoma, neurological disorders, and possibly Alzheimer's disease (Tuğrak et al., 2020).
Antipsychotic Potential
Arylsulfonyl substituted 3-benzazepines, structurally related to the broader class of sulfonamides, have shown dopamine and serotonin antagonist activities. These properties suggest their potential application in treating schizophrenia and other central nervous system (CNS) disorders, showcasing the versatility of sulfonamide derivatives in psychiatric medication development (Howard, 2005).
Anticancer Agents
Thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been prepared, showing potential as anticancer agents. This research illustrates the broad application of sulfonamide derivatives in cancer treatment, highlighting their role in the synthesis of compounds with significant cytotoxic activities against cancer cell lines (Ghorab et al., 2014).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-20-13-5-2-4-12(10-13)17-23(18,19)14-6-7-15-16(11-14)22-9-3-8-21-15/h2,4-7,10-11,17H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSQDAURZHFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.